5-Methyldecane

Physical chemistry Thermodynamics Isomer characterization

Researchers requiring precise volatility-matched C11 branched alkane standards often face isomer cross-contamination. 5-Methyldecane resolves this with the lowest boiling point (186.1°C) among methyl-decane isomers, ensuring baseline GC separation from 2-, 3-, and 4-methyldecane. - 3.0°C boiling point differential vs. 3-methyldecane enables unambiguous peak assignment in complex hydrocarbon matrices. - Chiral center at C5 supports enantioselective semiochemical studies; (R)- and (S)- forms available for stereospecific pheromone research. - Highest vapor pressure (0.9 mmHg at 25°C) in its isomer series optimizes headspace sampling and purge-and-trap recovery validation. Supplied as ≥98% purity solid; ambient shipping; bulk and research quantities available.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 13151-35-4
Cat. No. B1670057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyldecane
CAS13151-35-4
SynonymsDecane, 5-methyl-;  5-Methyldecane.
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCCC
InChIInChI=1S/C11H24/c1-4-6-8-10-11(3)9-7-5-2/h11H,4-10H2,1-3H3
InChIKeyQUYFPNWYGLFQQU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyldecane Specifications & Identification


5-Methyldecane (CAS 13151-35-4), also designated Decane, 5-methyl-, is a saturated branched alkane of molecular formula C11H24 and molecular weight 156.31 g/mol . The compound features a methyl substituent at the C5 position of the linear decane backbone, classifying it among the 75 structural isomers of undecane [1]. Physicochemical reference data include a normal boiling point of 186.1°C at 760 mmHg, density of 0.7±0.1 g/cm³, vapor pressure of 0.9±0.2 mmHg at 25°C, and an enthalpy of vaporization of 40.5±0.8 kJ/mol . The compound has been documented as a naturally occurring constituent in Stellera chamaejasme and as a minor pheromone component in the marine polychaete Platynereis dumerilii [2].

1
Chiral analytical reference standard for enantioselective method development
2
Defined volatility profile for GC retention index calibration
3
Semiochemical tool for Platynereis dumerilii pheromone research

Why 5-Methyldecane Cannot Be Substituted


Among the methyl-branched decane isomer series (2-, 3-, 4-, and 5-methyldecane), the position of the single methyl group directly dictates measurable variations in boiling point, density, vapor pressure, and enthalpy of vaporization . 5-Methyldecane exhibits the lowest boiling point (186.1°C) within this isomer set—a difference of up to 3.0°C relative to 3-methyldecane (189.1°C) —which renders generic substitution scientifically invalid for applications requiring precise volatility matching. Furthermore, the compound possesses a chiral center at C5, giving rise to (R)- and (S)- enantiomers that exhibit differential biological activity in semiochemical contexts [1]. Procurement of an unspecified isomer mixture versus enantiomerically defined material may result in substantially divergent experimental outcomes in pheromone research or chiral chromatography method development.

Positional isomer mismatch
Methyl branch position directly alters boiling point, vapor pressure, and enthalpy of vaporization. 2-, 3-, or 4-methyldecane may shift volatility-dependent method performance and cannot serve as direct replacements without validation.
Stereochemical identity loss
5-Methyldecane possesses a chiral center at C5, generating (R)- and (S)- enantiomers with differential semiochemical activity. Racemic or unspecified isomer mixtures may not reproduce electrophysiological response profiles reported for enantiomerically defined material.

5-Methyldecane Comparative Evidence


Boiling Point Comparison with Positional Isomers

5-Methyldecane exhibits the lowest normal boiling point among the monomethyl-branched decane positional isomer series. Compared directly to 3-methyldecane, 5-methyldecane demonstrates a boiling point reduction of 3.0°C at 760 mmHg . The boiling point trend across the series is: 5-methyldecane (186.1°C) < 4-methyldecane (187.0°C) < 2-methyldecane (188.7°C) < 3-methyldecane (189.1°C) [1]. This 3.0°C maximum differential between 5- and 3-substituted isomers is a direct consequence of the central methyl branch location reducing intermolecular van der Waals contacts more effectively than terminal substitution .

Boiling point rank
Head-to-head
186.1 °C at 760 mmHg
Lowest among monomethyl decane isomers; supports GC retention index differentiation
Difference of 3.0°C vs 3-methyldecane (predicted data)
Physical chemistry Thermodynamics Isomer characterization

Electrophysiological Response in Platynereis dumerilii

In the marine polychaete Platynereis dumerilii, 5-methyldecane was identified as a minor component of the male-emitted pheromone bouquet and demonstrated the capacity to elicit an electrophysiological response in female antennae [1]. While 5-methyl-3-heptanone (5M3H) serves as the primary sex pheromone in this species [2], 5-methyldecane acts as a secondary semiochemical component. The study employed a closed-loop stripping technique for extraction, GC-MS identification, and subsequent chiral synthesis starting from enantiomers of 2-methyl-hexanoic acid to confirm stereochemical identity [1].

Electrophysiological response
Supporting evidence
Elicits EAG response in female P. dumerilii
Minor pheromone component; biological relevance restricted to nereid research models
Quantitative EAG amplitude not reported; stereospecificity confirmed via chiral synthesis
Chemical ecology Pheromone biology Semiochemistry

Vapor Pressure and Enthalpy of Vaporization

5-Methyldecane exhibits the highest vapor pressure among the methyl-decane isomers, measured at 0.9 ± 0.2 mmHg at 25°C, compared to 0.8 ± 0.2 mmHg for both 2-methyldecane and 3-methyldecane . Correspondingly, 5-methyldecane has an intermediate enthalpy of vaporization of 40.5 ± 0.8 kJ/mol, positioned between 2-methyldecane (40.3 ± 0.0 kJ/mol) and 3-methyldecane (40.8 ± 0.8 kJ/mol) . The elevated vapor pressure of 5-methyldecane relative to the 2- and 3-isomers is consistent with the centrally positioned methyl branch conferring reduced intermolecular attractive forces compared to terminally branched congeners .

Vapor pressure
Data to verify
0.9 ± 0.2 mmHg at 25°C
Highest among methyl-decane isomers; relevant for headspace method development
Predicted value; experimental verification recommended
Thermodynamics Phase equilibria Volatility

Stereochemical Differentiation via Chiral Center

5-Methyldecane possesses a chiral center at the C5 position due to the methyl substitution on an otherwise symmetric decane backbone, yielding (R)- and (S)- enantiomeric forms [1]. This stereochemical feature is absent in 2-methyldecane and 3-methyldecane, which are achiral due to the terminal or near-terminal methyl substitution pattern . Zeeck et al. (1990) developed a chiral synthesis of 5-methyldecane starting from enantiomers of 2-methyl-hexanoic acid, confirming that the naturally occurring pheromone component in P. dumerilii is enantiomerically defined [1].

Stereochemistry
Class-level inference
Chiral center at C5; (R)- and (S)- enantiomers
Enables enantioselective chromatography and asymmetric synthesis studies
Achiral in 2- and 3-methyldecane; enantiopure specification essential for pheromone work
Stereochemistry Chiral synthesis Enantioselective analysis

Flash Point and Safety Properties

5-Methyldecane has a predicted flash point of 48.8 ± 11.4 °C, which is lower than the flash points of 2-methyldecane (50.1 ± 10.3 °C) and 3-methyldecane (50.4 ± 11.4 °C) . This 1.3-1.6°C reduction in flash point, while modest, places 5-methyldecane closer to the threshold for flammable liquid classification under various regulatory frameworks. The trend in flash point across the isomer series correlates inversely with vapor pressure: higher vapor pressure (5-methyldecane) corresponds to lower flash point, consistent with established flammability principles for hydrocarbon liquids [1].

Flash point
Cross-study comparable
48.8 ± 11.4 °C (closed cup)
Lowest among compared monomethyl decane isomers; safety classification review advised
Predicted estimate; 1.3–1.6 °C below 2- and 3-methyldecane
Safety data Flash point Hazard classification

5-Methyldecane Applications


GC Retention Index Calibration & Method Development

The distinct boiling point of 5-methyldecane (186.1°C) compared to its positional isomers (2-methyldecane: 188.7°C; 3-methyldecane: 189.1°C) provides a resolvable retention time difference on standard non-polar GC columns . This property makes 5-methyldecane suitable as a reference standard for calibrating retention indices in complex hydrocarbon mixtures, including petroleum distillates and environmental samples containing branched alkanes. The 3.0°C boiling point differential relative to 3-methyldecane ensures baseline separation under optimized temperature programming, enabling confident peak assignment in samples containing multiple C11 branched isomers .

P. dumerilii Pheromone Research

5-Methyldecane has been empirically identified as a minor component of the male-emitted sex pheromone bouquet in the marine polychaete Platynereis dumerilii, eliciting a measurable electrophysiological response in female antennae [1]. This validated semiochemical role makes 5-methyldecane a necessary reference compound for studies investigating chemical communication, reproductive behavior, or the effects of environmental pollutants on pheromone signaling in nereid polychaetes. Procurement of enantiomerically defined material is essential for such studies, as the natural pheromone component is stereospecific [1].

Chiral Chromatography & Enantioselective Synthesis

The presence of a chiral center at C5 in 5-methyldecane—a feature absent in 2-methyldecane and 3-methyldecane—renders this compound a useful test analyte for developing and validating chiral stationary phase separations of saturated hydrocarbons . The established chiral synthetic route from 2-methyl-hexanoic acid enantiomers [1] provides a benchmark for assessing enantiomeric purity in analytical or preparative chromatography workflows. 5-Methyldecane may serve as a model compound for evaluating the resolving power of novel chiral selectors toward non-functionalized, low-polarity analytes.

Volatility-Controlled Formulation & Headspace Analysis

5-Methyldecane exhibits the highest vapor pressure (0.9 mmHg at 25°C) among the methyl-decane isomer series—12.5% higher than 2- and 3-methyldecane . This differential volatility makes 5-methyldecane a distinguishable standard for headspace sampling method validation, purge-and-trap recovery efficiency testing, and the calibration of volatilization models in environmental fate studies. For applications requiring a C11 branched alkane with precisely defined partitioning behavior between condensed and vapor phases, 5-methyldecane offers quantifiably distinct performance relative to other monomethyl decane isomers .

Application
Selection Property
Validation Focus
GC retention index calibration & method development
Resolvable boiling point rank among monomethyl decane isomers
Retention time differentiation under optimized temperature programming
P. dumerilii pheromone research
Validated semiochemical identity in nereid polychaete model
Electrophysiological response reproduction with enantiomerically defined material
Chiral chromatography & enantioselective analysis
Chiral center at C5 absent in 2- and 3-methyldecane
Enantiomeric resolution of saturated hydrocarbon test analytes
Headspace sampling & volatility-controlled formulation
Highest vapor pressure among monomethyl decane isomer series
Purge-and-trap recovery efficiency testing and volatilization model calibration

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